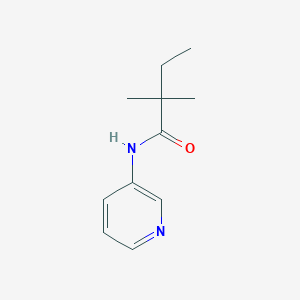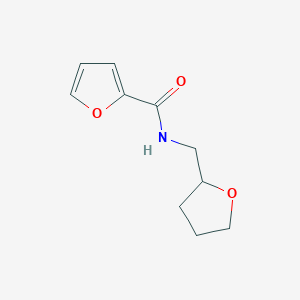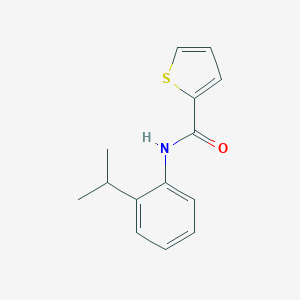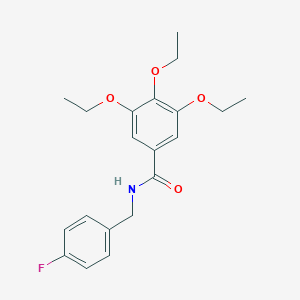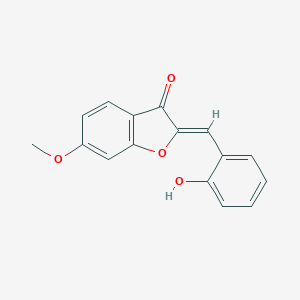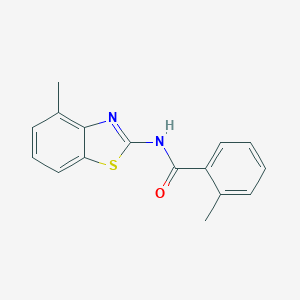
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H14N2OS . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . Benzamide appears as a white solid in powdered form and as colourless crystals in crystalline form .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, 1H, 13C-NMR, and HRMS . These techniques help to examine the structure of the synthesized derivatives .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, the reaction of 2-aminothiophenol with aldehydes in air/DMSO oxidant system provides 2-aroylbenzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume can be determined .Applications De Recherche Scientifique
Chemistry and Properties
2-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide falls into the category of compounds that include 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). A review up to 2008 summarized the preparation, properties, and complex compounds formation involving these ligands. It highlights the spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities, suggesting areas for potential research interest and investigation in unknown analogues (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
Benzothiazole, the core structure in this compound, is known for its broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. It is a key pharmacophore in the development of antitumor agents. Its structural simplicity and synthetic accessibility make it a focal point for medicinal chemists in drug development, especially for cancer treatment. This review focuses on the therapeutic potentials of benzothiazole derivatives patented between 2010 and 2014, highlighting their importance in drug discovery and the need for further investigation into their clinical applications (Kamal, Hussaini, & Malik, 2015).
Synthesis Applications
The practical synthesis of 5,5′-Methylene-bis(benzotriazole), a compound related to benzothiazoles, underlines the importance of benzothiazole derivatives as intermediates in creating metal passivators and light-sensitive materials. This highlights the utility of benzothiazole derivatives in not only medicinal but also industrial applications, showcasing the versatility and significance of these compounds in various fields (Gu, Yu, Zhang, & Xu, 2009).
Biological Activities
Benzothiazoles and their derivatives exhibit a wide range of biological activities, making them vital in medicinal chemistry. They have been explored for their antiviral, antimicrobial, anti-inflammatory, and other therapeutic effects. This review focuses on benzothiazoles' antimicrobial and antiviral potential, particularly emphasizing their action against multi-drug resistant pathogens and their potential in developing new therapeutic agents (Elamin, Abd Elaziz, & Abdallah, 2020).
Mécanisme D'action
Target of Action
The primary target of 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as compromised cell wall integrity and potentially, cell death .
Result of Action
The inhibition of DprE1 by this compound leads to a disruption in the synthesis of arabinogalactan . This can compromise the integrity of the mycobacterial cell wall, potentially leading to cell death . The compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Propriétés
IUPAC Name |
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-6-3-4-8-12(10)15(19)18-16-17-14-11(2)7-5-9-13(14)20-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZCQZYCJRMENA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl ({5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502733.png)
![[3-(4-Chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl 4-chlorophenylcarbamate](/img/structure/B502734.png)
![3-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-oxazolidin-2-one](/img/structure/B502735.png)
![6-chloro-2-(4-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B502737.png)
![methyl 1-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indol-2-yl sulfide](/img/structure/B502741.png)
![2-amino-N-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B502742.png)
![2-{2-[(4-Chlorobenzyl)amino]-2-oxoethoxy}-5-methoxybenzoic acid](/img/structure/B502744.png)
